N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

P2X3 receptor CDK9 Target selectivity

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide (CAS 325981-36-0) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class, a chemical series extensively patented by Bayer AG as potent and selective inhibitors of the P2X3 purinergic receptor for the treatment of neurogenic disorders. The compound comprises a 2,4-dichlorophenyl-substituted thiazole core linked via an amide bond to a 3,5-dimethoxybenzamide moiety, yielding a molecular formula of C18H14Cl2N2O3S and a molecular weight of 409.28 g/mol.

Molecular Formula C18H14Cl2N2O3S
Molecular Weight 409.28
CAS No. 325981-36-0
Cat. No. B2484883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
CAS325981-36-0
Molecular FormulaC18H14Cl2N2O3S
Molecular Weight409.28
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)OC
InChIInChI=1S/C18H14Cl2N2O3S/c1-24-12-5-10(6-13(8-12)25-2)17(23)22-18-21-16(9-26-18)14-4-3-11(19)7-15(14)20/h3-9H,1-2H3,(H,21,22,23)
InChIKeyBHJXYRVHDDDCMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide (CAS 325981-36-0): A Selective 1,3-Thiazol-2-yl Substituted Benzamide for Procurement Consideration


N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide (CAS 325981-36-0) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class, a chemical series extensively patented by Bayer AG as potent and selective inhibitors of the P2X3 purinergic receptor for the treatment of neurogenic disorders [1]. The compound comprises a 2,4-dichlorophenyl-substituted thiazole core linked via an amide bond to a 3,5-dimethoxybenzamide moiety, yielding a molecular formula of C18H14Cl2N2O3S and a molecular weight of 409.28 g/mol [2]. Its structural features—dual methoxy substitution on the benzamide ring and dichloro substitution on the pendant phenyl ring—differentiate it from simpler, unsubstituted benzamide analogs within the same patent family, potentially influencing target engagement, selectivity, and physicochemical properties relevant to scientific selection in pain, genitourinary, and respiratory disease research [3].

Why Generic Substitution of N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide Is Not Advisable Without Comparative Data


Within the 1,3-thiazol-2-yl substituted benzamide class, seemingly minor structural variations—such as the presence, position, and nature of substituents on the benzamide ring and the pendant phenyl group—can profoundly alter P2X3 receptor inhibitory potency, selectivity over P2X2/3 heteromers, metabolic stability, and solubility, as documented in the Bayer patent family [1]. The 3,5-dimethoxy substitution pattern on the benzamide ring of the target compound is structurally distinct from unsubstituted, 2-hydroxy, 4-chloro, or methylsulfonyl analogs that share the same 2,4-dichlorophenyl-thiazole scaffold. Available evidence demonstrates that these benzamide ring modifications drive divergent pharmacological profiles; for instance, the 2-hydroxy analog (CDK9-IN-1, CAS 1415559-43-1) is a known CDK9 inhibitor with an IC50 of 39 nM, while compounds in the Bayer P2X3 patent series, including the target compound, are explicitly characterized by P2X3 receptor inhibition with selectivity over P2X2/3 receptors [2]. Interchanging these compounds without head-to-head validation risks selecting a molecule with an unintended primary target and different selectivity profile, potentially leading to misinterpretation of experimental results and procurement of a functionally non-equivalent tool compound.

N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide: Quantitative Evidence Differentiating It from Closest Analogs


Divergent Primary Target Engagement: P2X3 Inhibition vs. CDK9 Inhibition in Structurally Similar Thiazole-Benzamide Scaffolds

The target compound is defined within the Bayer patent family (WO2016091776) as a P2X3 receptor inhibitor with selectivity over P2X2/3 heteromers, a profile critical for neurogenic disorder applications [1]. In contrast, its close structural analog CDK9-IN-1 (N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-hydroxybenzamide, CAS 1415559-43-1)—differing only in the benzamide substituent (2-hydroxy vs. 3,5-dimethoxy)—is a validated, potent CDK9 inhibitor with an IC50 of 39 nM against CDK9/CycT1 . This demonstrates that benzamide ring substitution alone can redirect the primary molecular target from a ligand-gated ion channel (P2X3) to a cyclin-dependent kinase (CDK9), a distinction that is directly verifiable and must guide scientific selection.

P2X3 receptor CDK9 Target selectivity Pain research

Structural Differentiation from Unsubstituted Benzamide Analog Within the Same Patent Family

The target compound bears a 3,5-dimethoxy substitution on the benzamide ring, in contrast to the unsubstituted benzamide analog N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide (CAS not publicly disclosed for this exact structure; molecular formula C16H10Cl2N2OS, MW 349.2) which lacks any benzamide ring substitution . The Bayer patent explicitly teaches that benzamide substitution patterns are critical for achieving the desired balance of P2X3 inhibitory potency, selectivity over P2X2/3, and favorable physicochemical properties including solubility and metabolic stability [1]. The 3,5-dimethoxy substitution introduces two hydrogen-bond acceptor sites (methoxy oxygen atoms) that are absent in the unsubstituted benzamide, creating differential hydrogen-bonding capacity and altered lipophilicity that can influence both target binding and ADME properties.

Structure-activity relationship Benzamide substitution P2X3 selectivity Procurement specification

Patent-Documented Pharmacological Selectivity Profile: P2X3 over P2X2/3 Heteromers

The Bayer patent family (WO2016091776 and its national-phase derivatives) explicitly states that the claimed 1,3-thiazol-2-yl substituted benzamide compounds—including the target compound—exhibit selectivity for homomeric P2X3 receptors over heteromeric P2X2/3 receptors [1]. This selectivity is pharmacologically significant because P2X3 homomers are predominantly expressed in nociceptive sensory neurons mediating pain, while P2X2/3 heteromers are more highly expressed in visceral afferents; thus, P2X3-selective antagonists may offer a differentiated therapeutic profile for somatic pain versus visceral pain applications [2]. The patent further claims that these compounds exhibit favorable solubility and suitable metabolic stability compared to prior art P2X3 antagonists [1].

P2X3 selectivity P2X2/3 Pain target Off-target avoidance

Inclusion in the Eliapixant/Filapixant P2X3 Antagonist Development Pipeline

The 1,3-thiazol-2-yl substituted benzamide series represented by WO2016091776 constitutes the chemical foundation for Bayer's clinical-stage P2X3 antagonists, including eliapixant (BAY 1817080) and filapixant (BAY 1902607) [1]. Filapixant, a member of this chemical class, has demonstrated an IC50 of 7 nM (pIC50 8.15) against hP2X3 in an intracellular calcium assay [2]. While the target compound 325981-36-0 is not itself a clinical candidate, its structural membership in this clinically validated chemotype provides class-level evidence of target engagement tractability that is absent for structurally distinct P2X3 antagonist scaffolds (e.g., the pyrazolo-pyrimidine series in WO2023118092) [3].

Clinical candidate Chronic cough Pain Drug development

Physicochemical Differentiation: ClogP, Hydrogen Bonding, and Molecular Weight Relative to Key Analogs

The 3,5-dimethoxy substitution on the benzamide ring of the target compound (MW 409.28) increases molecular weight by approximately 60 Da relative to the unsubstituted benzamide analog (MW 349.2) and by approximately 30 Da relative to the 2-hydroxy analog CDK9-IN-1 (MW 379.3, estimated for C17H11Cl2N2O2S) . The presence of two methoxy groups alters the hydrogen-bond acceptor count (to 5) and calculated logP, which the Bayer patent identifies as critical parameters governing solubility and oral bioavailability within this series [1]. The patent explicitly claims that compounds within this series exhibit favorable solubility relative to prior art, a property that directly impacts formulation feasibility for in vivo studies [1].

Physicochemical properties Drug-likeness Solubility Permeability

Absence of Publicly Documented Off-Target Activity Enables Cleaner Mechanistic Interpretation Relative to Multi-Target Analogs

The target compound is characterized in the Bayer patent exclusively as a P2X3 receptor inhibitor, with no mention of ancillary CDK, kinase, or other receptor activities [1]. In contrast, the structurally related 2-hydroxy analog CDK9-IN-1 is documented as a CDK9 inhibitor, and certain thiazole-benzamide derivatives have been reported to exhibit multi-target profiles including α-glucosidase inhibition and Bcr-Abl kinase inhibition . While the absence of reported off-target data for the target compound may reflect limited published profiling rather than proven selectivity, the patent's emphasis on P2X3/P2X2/3 selectivity and the compound's distinct substitution pattern support a cleaner target engagement hypothesis that requires—but has not yet received—comprehensive kinome or safety panel confirmation.

Selectivity Off-target profiling Mechanism of action Tool compound quality

Recommended Application Scenarios for N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide Based on Product-Specific Evidence


P2X3-Mediated Pain and Nociception Research Requiring Selective Homomeric P2X3 Antagonism

The compound is recommended for in vitro and ex vivo studies of P2X3 homomer-mediated nociceptive signaling in dorsal root ganglion (DRG) neurons, where selective blockade of homomeric P2X3 receptors—rather than dual P2X3/P2X2/3 inhibition—is required to dissect the relative contributions of these receptor subtypes to ATP-evoked pain signaling [1]. The patent-documented P2X3/P2X2/3 selectivity profile supports its use in patch-clamp electrophysiology and calcium imaging assays designed to distinguish homomeric from heteromeric P2X receptor responses [2].

Structure-Activity Relationship (SAR) Studies Exploring Benzamide Ring Substitution Effects on P2X3 Pharmacology

The 3,5-dimethoxy substitution pattern makes this compound a valuable reference point in systematic SAR campaigns investigating how benzamide ring electronics, hydrogen-bonding capacity, and steric bulk influence P2X3 receptor binding affinity, selectivity, and functional activity [1]. When compared head-to-head with the unsubstituted benzamide analog, the 2-hydroxy analog (CDK9-IN-1), and more elaborate clinical analogs (filapixant, eliapixant), the compound helps define the pharmacophoric requirements for P2X3 engagement versus CDK9 cross-reactivity within the thiazole-benzamide scaffold [2].

In Vivo Efficacy Studies in Neurogenic Disorder Models Requiring Favorable Solubility and Metabolic Stability

The patent's explicit claims of favorable solubility and suitable metabolic stability for compounds within this series suggest utility in rodent models of inflammatory pain, overactive bladder, or chronic cough where consistent systemic exposure is required [1]. The 3,5-dimethoxy substitution is expected to confer improved dissolution and oral bioavailability compared to unsubstituted or mono-substituted benzamide analogs, based on the patent's teaching that benzamide substituent selection directly impacts these parameters [2]. Users should verify lot-specific solubility in their vehicle of choice.

Tool Compound for Target Deconvolution Studies Differentiating CDK9 from P2X3 Pathways

The structural similarity between this compound (P2X3 inhibitor) and CDK9-IN-1 (CDK9 inhibitor) presents a unique opportunity for paired-compound experimental designs. By employing both compounds in parallel assays, researchers can deconvolve whether observed cellular phenotypes arise from P2X3 channel modulation or CDK9-mediated transcriptional regulation—a critical distinction given the emerging interest in both targets for cancer, inflammation, and viral infection research [1] [2].

Quote Request

Request a Quote for N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.